N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide
Overview
Description
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide is an organic compound with the molecular formula C10H11BrClNO2 It is a derivative of acetamide, featuring a brominated methoxyphenyl group and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide typically involves the reaction of 5-bromo-2-methoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 5-bromo-2-methoxybenzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 5-bromo-2-methoxybenzylamine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The brominated phenyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amide.
Oxidation and Reduction: Oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of their activity. The brominated phenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-2-methoxyphenyl)acetamide: Similar structure but lacks the chloroacetamide group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a methoxyphenyl group.
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide is unique due to the presence of both a brominated methoxyphenyl group and a chloroacetamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-15-9-3-2-8(11)4-7(9)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUSAWAMIIAZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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